
2-(3-Amino-5-methyl-1H-pyrazol-1-YL)-N-ethylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Amino-5-methyl-1H-pyrazol-1-YL)-N-ethylacetamide is a chemical compound with a molecular formula of C8H14N4O It is characterized by the presence of a pyrazole ring, which is a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-5-methyl-1H-pyrazol-1-YL)-N-ethylacetamide typically involves the reaction of 3-amino-5-methyl-1H-pyrazole with N-ethylacetamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature, often around 60-80°C, and stirred for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography. Quality control measures are implemented to ensure that the final product meets the required specifications for use in various applications.
化学反応の分析
Types of Reactions
2-(3-Amino-5-methyl-1H-pyrazol-1-YL)-N-ethylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound to its reduced forms, often involving the addition of hydrogen atoms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms. Substitution reactions can result in a variety of substituted pyrazole derivatives.
科学的研究の応用
2-(3-Amino-5-methyl-1H-pyrazol-1-YL)-N-ethylacetamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases and conditions.
Industry: The compound is used in the development of new materials, such as polymers and coatings, and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-(3-Amino-5-methyl-1H-pyrazol-1-YL)-N-ethylacetamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
2-(3-Amino-5-methyl-1H-pyrazol-1-YL)-N-ethylacetamide can be compared with other similar compounds, such as:
2-(3-Amino-5-methyl-1H-pyrazol-1-yl)acetamide: This compound lacks the N-ethyl group, which may result in different chemical and biological properties.
2-(3-Amino-5-methyl-1H-pyrazol-1-yl)propanoic acid: The presence of a propanoic acid group instead of an acetamide group can significantly alter the compound’s reactivity and applications.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties that are valuable in various fields of research and industry.
特性
CAS番号 |
1378824-30-6 |
|---|---|
分子式 |
C8H14N4O |
分子量 |
182.22 g/mol |
IUPAC名 |
2-(3-amino-5-methylpyrazol-1-yl)-N-ethylacetamide |
InChI |
InChI=1S/C8H14N4O/c1-3-10-8(13)5-12-6(2)4-7(9)11-12/h4H,3,5H2,1-2H3,(H2,9,11)(H,10,13) |
InChIキー |
FNCHXKKYIAODIY-UHFFFAOYSA-N |
正規SMILES |
CCNC(=O)CN1C(=CC(=N1)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


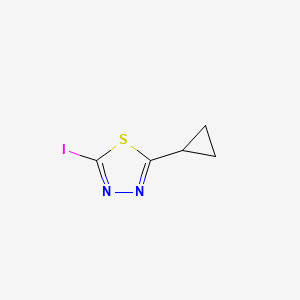
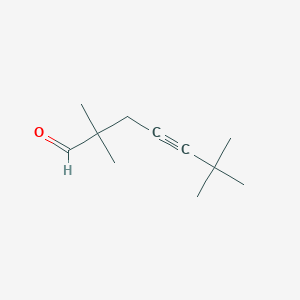
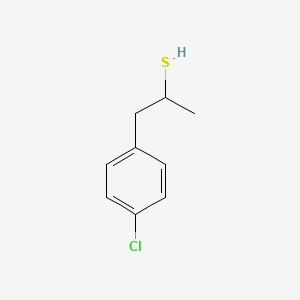
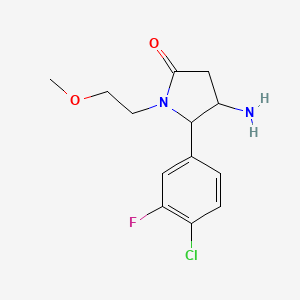
![[(5-Bromothiophen-2-YL)methyl][2-(diethylamino)ethyl]amine](/img/structure/B13308610.png)
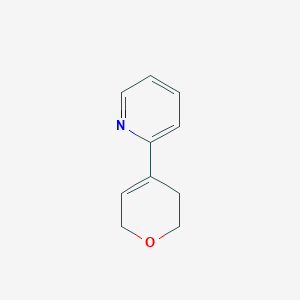
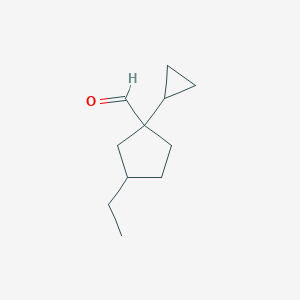
![2-[(1-Cyclopropylethyl)amino]propan-1-ol](/img/structure/B13308637.png)
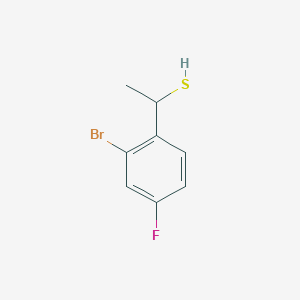
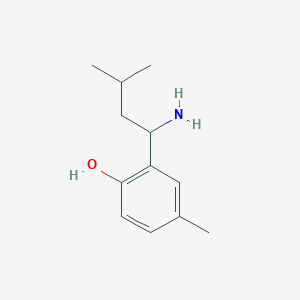

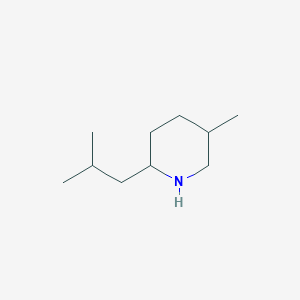
amine](/img/structure/B13308664.png)

